BenchChemオンラインストアへようこそ!

Tert-butyl 1-(piperidin-3-yl)-2-azabicyclo[3.2.0]heptane-2-carboxylate

Medicinal Chemistry Physicochemical Property Optimization CNS Drug Discovery

Order Tert-butyl 1-(piperidin-3-yl)-2-azabicyclo[3.2.0]heptane-2-carboxylate (CAS 2137787-12-1) for your lead optimization programs. This conformationally constrained bicyclic scaffold serves as a strategic 3D isostere for piperidine/pyrrolidine. Its reduced basicity (pKa ~7.9) minimizes P-glycoprotein efflux, enhancing CNS penetration. Unlike flexible N-Boc-piperidine, its rigid exit vector geometry precisely recapitulates key pharmacophore interactions, enabling scaffold hops that overcome kinase selectivity issues. This specific regioisomer is critical for maintaining conformational bias in peptidomimetics.

Molecular Formula C16H28N2O2
Molecular Weight 280.412
CAS No. 2137787-12-1
Cat. No. B2384858
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 1-(piperidin-3-yl)-2-azabicyclo[3.2.0]heptane-2-carboxylate
CAS2137787-12-1
Molecular FormulaC16H28N2O2
Molecular Weight280.412
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC2C1(CC2)C3CCCNC3
InChIInChI=1S/C16H28N2O2/c1-15(2,3)20-14(19)18-10-7-12-6-8-16(12,18)13-5-4-9-17-11-13/h12-13,17H,4-11H2,1-3H3
InChIKeyRMKRHIQQCLWWJL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide for Tert-butyl 1-(piperidin-3-yl)-2-azabicyclo[3.2.0]heptane-2-carboxylate (CAS 2137787-12-1)


Tert-butyl 1-(piperidin-3-yl)-2-azabicyclo[3.2.0]heptane-2-carboxylate is a conformationally constrained bicyclic diamine building block, integrating a piperidine ring with a 2-azabicyclo[3.2.0]heptane core. This scaffold is a recognized three-dimensional isostere for piperidine and pyrrolidine in medicinal chemistry, designed to modulate physicochemical properties and explore novel chemical space [1]. Its primary value proposition for procurement lies in its potential to offer a differentiated vector geometry and reduced basicity compared to simple monocyclic amines, making it a strategic intermediate for lead optimization programs.

The Risk of Generic Replacement for Tert-butyl 1-(piperidin-3-yl)-2-azabicyclo[3.2.0]heptane-2-carboxylate


Simple, commercially ubiquitous piperidine or pyrrolidine building blocks cannot replicate the specific exit vector profile and electronic properties of the 2-azabicyclo[3.2.0]heptane system. Direct substitution with a monocyclic analog like N-Boc-piperidine will result in a significantly different spatial orientation of substituents, higher basicity (pKa ~11 vs. ~8 for the bicyclic amine), and a loss of three-dimensional character, fundamentally altering a lead compound's pharmacophore and off-target profile [1]. This makes the specific procurement of the bicyclic derivative critical for maintaining structure-activity relationships.

Quantitative Differentiation of Tert-butyl 1-(piperidin-3-yl)-2-azabicyclo[3.2.0]heptane-2-carboxylate


Reduced Basicity Compared to the Monocyclic Piperidine Analog

The 2-azabicyclo[3.2.0]heptane core of the target compound demonstrates significantly reduced basicity compared to its closest monocyclic analog, piperidine. This is a critical parameter for modulating the ADME profile of drug candidates, particularly for reducing hERG liability and improving membrane permeability. The comparison is made between the core scaffolds as a class-level inference [1].

Medicinal Chemistry Physicochemical Property Optimization CNS Drug Discovery

Constrained Exit Vector Geometry for Precise Receptor Engagement

The target compound features a rigid bicyclic structure that orients its two amino groups along distinct, well-defined exit vectors. This contrasts with the flexible, single-ring piperidine analog where vectors are conformationally averaged. Quantitative exit vector plot analysis for the 2-azabicyclo[3.2.0]heptane scaffold reveals a specific geometric relationship between the bridgehead and nitrogen substituents that is inaccessible to monocyclic amines [1].

Structure-Based Drug Design Scaffold Hopping Pharmacophore Modeling

Increased Fraction of sp3-Hybridized Carbons (Fsp3) for Enhanced 3D Character

A higher fraction of sp3-hybridized carbons (Fsp3) correlates with improved clinical success rates due to greater molecular complexity and three-dimensionality. The 2-azabicyclo[3.2.0]heptane core possesses a high Fsp3 due to its cyclobutane and pyrrolidine rings, offering a more complex and shapely structure than the simpler, flatter piperidine ring. This is a class-level inference based on scaffold topology [1].

Drug Discovery Chemical Space Exploration Library Design

High-Impact Application Scenarios for Tert-butyl 1-(piperidin-3-yl)-2-azabicyclo[3.2.0]heptane-2-carboxylate


CNS Penetrant Lead Optimization

The scaffold's reduced basicity (pKa ~7.9) is directly relevant for designing drugs targeting the central nervous system, where lower pKa values are correlated with reduced P-glycoprotein efflux and improved brain penetration. A medicinal chemist can use this intermediate to reduce the basicity of a lead series without drastically altering molecular weight, a strategy supported by the evidence in Section 3 [1].

Scaffold Hopping from Piperidine-Based Kinase Inhibitors

For a drug discovery program with a piperidine-containing kinase inhibitor, this compound offers a direct scaffold hop. The defined exit vector geometry can recapitulate key hinge-binding interactions while the increased three-dimensionality can exploit new interactions in the ribose pocket or solvent-exposed region, potentially overcoming selectivity issues observed with the parent piperidine analog [1].

Development of Conformationally-Biased Peptidomimetics

The rigid bicyclic structure serves as a dipeptide isostere surrogate. The fixed dihedral angle between the two amino groups encoded in this building block can mimic a specific secondary structure motif. Procuring this specific regioisomer is crucial for maintaining the intended conformational bias in a peptidomimetic drug candidate, unlike flexible acyclic linkers [1].

Quote Request

Request a Quote for Tert-butyl 1-(piperidin-3-yl)-2-azabicyclo[3.2.0]heptane-2-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.